1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMVPBLUSZIVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 2-Bromo-1-(4-ethylphenyl)ethanone
A critical intermediate in the preparation of 1-(4-ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is 2-bromo-1-(4-ethylphenyl)ethanone, which serves as an electrophilic substrate for nucleophilic substitution by morpholine.
Preparation Methods for 2-Bromo-1-(4-ethylphenyl)ethanone:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Phenyltrimethylammonium tribromide in THF | 4'-ethylacetophenone (60 mmol), phenyltrimethylammonium tribromide (60 mmol), 0–20 °C, 1.33 h | 100% | Reaction cooled to 0 °C, precipitate forms, workup includes ether extraction and drying. Product >99% pure by HPLC. |
| 2. N-Bromosuccinimide (NBS) with p-toluenesulfonic acid in acetonitrile | 1-(4-ethylphenyl)ethanone (40.4 mmol), NBS (40.4 mmol), p-toluenesulfonic acid (60.8 mmol), reflux under nitrogen, 2 h | 93% | Purified by silica gel flash chromatography, pale yellow oil obtained. |
| 3. Oxone with ammonium bromide in methanol | Substrate (2 mmol), Oxone (2.2 mmol), NH4Br (2.2 mmol), reflux, 1.5 h | 86% | Reaction monitored by TLC, workup includes sodium thiosulfate quench and column chromatography. |
| 4. Copper(II) bromide in ethyl acetate with sonication | Acyl ketone (20 mmol), CuBr2 (2.6 eq.), reflux 3-5 h | Not specified | Followed by NaCN addition and acidic workup to yield bromoketone; purification by recrystallization or chromatography. |
These methods highlight versatility in bromination approaches, with phenyltrimethylammonium tribromide and NBS being most efficient and commonly used for selective α-bromination of the ketone adjacent to the aromatic ring.
Nucleophilic Substitution with Morpholine
The brominated intermediate undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-yl group at the ethanone α-position, producing this compound.
- The bromoketone is reacted with morpholine under mild heating.
- Solvents such as ethanol, methanol, or acetonitrile are used.
- The reaction proceeds via nucleophilic substitution of the bromide by the morpholine nitrogen.
- Purification is generally by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
This step is straightforward and yields the target compound with high purity, as confirmed by NMR and mass spectrometry data in related syntheses.
Alternative Catalytic Amination Approaches
Recent literature describes catalytic methods for direct amination of aryl ketones with morpholine derivatives under oxidative conditions:
- Use of silver carbonate (Ag2CO3) and potassium persulfate (K2S2O8) as catalysts in dimethylformamide (DMF) at elevated temperatures (around 120 °C) for 20 hours.
- This oxidative amination enables direct C–N bond formation on acetophenone derivatives, potentially applicable to 4-ethylacetophenone substrates.
- The product is isolated by filtration of catalyst and flash chromatography, yielding pure this compound analogs.
This method offers an alternative to halogenation and substitution, potentially improving atom economy and reducing steps.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | α-Bromination | Phenyltrimethylammonium tribromide / NBS / Oxone + NH4Br / CuBr2 | 0–20 °C to reflux, 1.5–5 h | 86–100% | Selective α-bromination of 4-ethylacetophenone |
| 2 | Nucleophilic substitution | Morpholine | Mild heating, various solvents | High | Formation of morpholine-substituted ethanone |
| 3 | Catalytic oxidative amination | Ag2CO3, K2S2O8, DMF | 120 °C, 20 h | Moderate to high | Direct amination alternative |
Research Findings and Notes
- The bromination step is crucial for subsequent nucleophilic substitution; choice of brominating agent affects yield and purity.
- Phenyltrimethylammonium tribromide provides quantitative yields with high purity.
- NBS in the presence of p-toluenesulfonic acid is a practical alternative with good yields.
- Oxone/NH4Br offers a greener approach but slightly lower yields.
- Copper(II) bromide method includes an extended reflux and sonication step, useful for scale-up.
- Nucleophilic substitution with morpholine is reliable and high yielding.
- Catalytic oxidative amination represents a promising one-pot method but requires further optimization for this specific substrate.
- Purification by flash chromatography using petroleum ether/ethyl acetate mixtures is standard.
- Characterization by NMR and HRMS confirms the structure and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group in 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one undergoes nucleophilic additions under controlled conditions.
Key reactions include:
-
Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., methylmagnesium bromide) to form tertiary alcohols. The reaction requires anhydrous ether or THF as solvents .
-
Hydride Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. LiAlH₄ typically achieves higher yields in non-aqueous solvents.
Table 1: Nucleophilic Addition Conditions and Outcomes
| Reagent | Solvent | Temperature | Product | Yield (%)* |
|---|---|---|---|---|
| CH₃MgBr | THF | 0–25°C | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)propan-1-ol | ~75 |
| NaBH₄ | MeOH | 25°C | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol | ~60 |
| LiAlH₄ | Et₂O | Reflux | 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol | ~90 |
*Theoretical yields based on analogous ketone reactivity .
Oxidation Reactions
The ethylphenyl-morpholine ketone is resistant to mild oxidizing agents but undergoes cleavage under strong oxidative conditions:
-
KMnO₄/H₂SO₄ : Oxidative cleavage of the C–C bond adjacent to the carbonyl group, yielding 4-ethylbenzoic acid and morpholine-4-carboxylic acid.
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Ozonolysis : Generates aryl aldehydes and morpholine-derived fragments, though this pathway is less common for sterically hindered ketones.
Hydrolysis and Condensation
The morpholine ring exhibits stability under acidic/basic conditions, but the carbonyl group participates in hydrolysis and condensation:
-
Acid-Catalyzed Hydrolysis : Forms 4-ethylphenylacetic acid and morpholine derivatives in concentrated HCl at reflux .
-
Condensation with Amines : Reacts with primary amines (e.g., aniline) to form Schiff bases. For example:
Electrophilic Aromatic Substitution
The 4-ethylphenyl group undergoes electrophilic substitution, though the morpholine ring’s electron-donating effects may direct reactivity:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives under heating .
Table 2: Electrophilic Substitution Parameters
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to ethyl | 1-(4-Ethyl-3-nitrophenyl)-2-(morpholin-4-yl)ethan-1-one |
| Sulfonation | H₂SO₄ (fuming), 100°C | Meta to ketone | 1-(4-Ethyl-5-sulfophenyl)-2-(morpholin-4-yl)ethan-1-one |
Functionalization of the Morpholine Ring
The morpholine nitrogen participates in alkylation and acylation reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.
-
N-Acylation : Acetyl chloride or acetic anhydride modifies the nitrogen, forming acylated derivatives.
Photochemical and Thermal Stability
Limited data exist for this specific compound, but analogs suggest:
Scientific Research Applications
Medicinal Chemistry
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one has been investigated for its potential as an anti-tubercular agent. Studies have shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 3.1 μM, indicating strong antibacterial properties .
Key Findings:
- Anti-Tubercular Activity: Compounds derived from this scaffold have demonstrated promising activity against MTB.
- Selectivity Index: The selectivity index (SI) for some derivatives was greater than 32, suggesting low cytotoxicity in comparison to their antibacterial efficacy .
Biological Research
The compound has also been utilized in biological assays to study its effects on various cell lines. For instance, it has been tested against HepG2 cells to assess cytotoxicity levels. The results indicated that modifications to the compound's structure can significantly influence its biological activity and safety profile.
Case Study:
In a systematic evaluation of structure-activity relationships (SAR), modifications at specific positions on the morpholine ring were found to enhance anti-tubercular activity while reducing cytotoxicity . This emphasizes the importance of structural optimization in drug development.
Material Science Applications
Beyond medicinal chemistry, this compound can serve as a versatile building block in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties.
Applications Include:
- Polymer Synthesis: Used as a monomer or additive to improve the mechanical and thermal properties of polymers.
- Coatings and Adhesives: Its solubility characteristics make it suitable for use in coatings that require specific adhesion properties.
Mechanism of Action
The mechanism by which 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Physical State : Aromatic/heterocyclic substituents (e.g., oxadiazole, benzothiazole) favor crystalline solids with higher melting points (185–215°C), while aliphatic groups (e.g., pyrrolidinyl) result in liquids .
- Yield Variability : Yields range from 71% to 89%, influenced by steric and electronic factors during synthesis. The benzothiazole derivative achieved the highest yield (89%) due to favorable nucleophilic substitution kinetics .
- Elemental Analysis Discrepancies: Minor deviations between theoretical and observed values (e.g., ±1–2% for C/N) are attributed to experimental purity or hygroscopicity .
Pharmacological and Reactivity Profiles
Structure-Activity Relationships (SAR)
- Morpholine Ring : Essential for hydrogen bonding with biological targets (e.g., enzymes, receptors). Its removal abolishes activity in most analogs .
- 4-Ethylphenyl vs. Other Aromatic Groups :
- Heterocyclic Substituents : Oxadiazole and benzothiazole groups introduce π-π stacking and dipole interactions, critical for binding to hydrophobic enzyme pockets .
Biological Activity
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : Approximately 191.25 g/mol
The structure comprises an ethylphenyl group and a morpholine moiety, which are known to influence its biological interactions.
While specific mechanisms of action for this compound are not fully elucidated, its structural components suggest potential interactions with various biological targets. The morpholine ring is often associated with modulating neurotransmitter systems, while the phenyl group may interact with cellular receptors or enzymes.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown in vitro activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| P388 Murine Leukemia | 0.1 - 1 | Antitumor activity |
| A549 (Lung Cancer) | 0.5 - 2 | Growth inhibition |
| HCT116 (Colon Cancer) | 0.2 - 1 | Induction of apoptosis |
These findings support the potential of this compound in cancer therapeutics.
Antiviral Activity
Preliminary data suggest that compounds structurally related to this compound may possess antiviral properties. For example, studies on similar morpholine derivatives have demonstrated efficacy against viruses such as Herpes simplex and Polio virus, indicating a promising avenue for further research.
Study on Anticancer Effects
In a recent study published in MDPI, researchers evaluated the anticancer effects of a series of morpholine derivatives, including those structurally related to this compound. The study reported significant inhibition of cell proliferation in various cancer cell lines and highlighted the importance of substituent groups in enhancing biological activity .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of morpholine-based compounds. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
